molecular formula C13H9BrClFO B2808132 4-Bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene CAS No. 2140316-53-4

4-Bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene

Cat. No.: B2808132
CAS No.: 2140316-53-4
M. Wt: 315.57
InChI Key: SVKOAGYMWYRNGQ-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene is an aromatic compound with a complex structure that includes bromine, chlorine, and fluorine substituents on a benzene ring

Scientific Research Applications

4-Bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzene under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to handle the hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen substituents (bromine and chlorine) can be replaced by other groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biphenyl compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene involves its interaction with molecular targets through its functional groups. The halogen substituents can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity . These interactions can affect biological pathways and molecular targets, making the compound useful in medicinal chemistry and drug design.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene is unique due to the presence of the methoxy group, which can significantly alter its chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where the methoxy group plays a crucial role in the compound’s behavior and interactions.

Properties

IUPAC Name

4-bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFO/c14-10-5-6-13(11(15)7-10)17-8-9-3-1-2-4-12(9)16/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKOAGYMWYRNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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